4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine is a chemical compound known for its unique structure and properties It is an azo compound, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with m-phenylenediamine. The reaction conditions often include the use of acidic media, such as hydrochloric acid, and a temperature-controlled environment to ensure the stability of the diazonium salt formed during the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite and catalytic hydrogenation are often used.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymers
Wirkmechanismus
The mechanism of action of 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction in biological systems, leading to the formation of active metabolites that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,4-diamine
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,2-diamine
- 4-[(E)-(3,5-Dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activity. The presence of the dichloropyridinyl group enhances its stability and potential for various applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
50768-78-0 |
---|---|
Molekularformel |
C11H9Cl2N5 |
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
4-[(3,5-dichloropyridin-2-yl)diazenyl]benzene-1,3-diamine |
InChI |
InChI=1S/C11H9Cl2N5/c12-6-3-8(13)11(16-5-6)18-17-10-2-1-7(14)4-9(10)15/h1-5H,14-15H2 |
InChI-Schlüssel |
ACFXWHGGEIARJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)N)N=NC2=C(C=C(C=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.